3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-anilino-1,2-diphenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-20(23-18-12-6-2-7-13-18)16-21(17-10-4-1-5-11-17)24(22)19-14-8-3-9-15-19/h1-16,21,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBLHYFLABKMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282289 | |
| Record name | 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-12-2 | |
| Record name | NSC25363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Anilino 1,5 Diphenyl 1,5 Dihydro 2h Pyrrol 2 One and Its Analogs
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing reaction time, cost, and waste. researchgate.netynu.edu.cn The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones has been effectively accomplished using such strategies. nih.govresearchgate.net
Condensation of Amines, Aldehydes, and Pyruvate Derivatives
A prominent and widely utilized multi-component approach for synthesizing the 3-anilino-1,5-dihydro-2H-pyrrol-2-one scaffold involves the condensation of an amine, an aldehyde, and a pyruvate derivative. nih.govresearchgate.net This reaction brings together three readily available starting materials to rapidly assemble the desired γ-lactam core.
The general mechanism of this three-component reaction involves the initial formation of an imine from the reaction of the amine and the aldehyde, and an enamine from the condensation of the amine with the pyruvate derivative. A subsequent Mannich-type reaction between the imine and the enamine leads to a key intermediate. This intermediate then undergoes an intramolecular cyclization, where the amino group attacks the ester functionality of the pyruvate moiety, to yield the final 3-amino-1,5-dihydro-2H-pyrrol-2-one product. nih.gov
A variety of aromatic amines, aldehydes, and pyruvate derivatives can be employed in this reaction, allowing for the generation of a diverse library of substituted γ-lactams. For instance, the reaction of aromatic amines, various aldehydes, and ethyl pyruvate has been shown to efficiently produce a range of 3-amino-1,5-dihydro-2H-pyrrol-2-ones. nih.gov
Table 1: Examples of 3-Anilinopyrrol-2-one Analogs Synthesized via Multi-Component Reaction
| Amine | Aldehyde | Pyruvate Derivative | Product |
| Aniline (B41778) | Benzaldehyde | Ethyl Pyruvate | 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | Methyl Pyruvate | 3-(4-Methoxyanilino)-1-(4-chlorophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
| 4-Fluoroaniline | Naphthalene-2-carbaldehyde | Ethyl Pyruvate | 3-(4-Fluoroanilino)-1-(naphthalen-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
Catalytic Approaches and Solvent Effects in Multi-Component Synthesis
The efficiency and selectivity of the multi-component synthesis of 3-anilinopyrrol-2-ones can be significantly influenced by the choice of catalyst and solvent. Acid catalysts are commonly employed to promote the key imine and enamine formation steps, as well as the subsequent Mannich reaction and cyclization. nih.gov Both Brønsted and Lewis acids have been utilized for this purpose. For example, sulfuric acid has been used to promote the reaction between amines, aldehydes, and ethyl pyruvate. nih.gov Chiral phosphoric acids have also been successfully employed as catalysts, enabling the development of asymmetric versions of this reaction. nih.gov
The selection of the reaction solvent can impact reaction rates and yields. While various organic solvents can be used, there is a growing interest in developing more environmentally friendly protocols. uctm.edu Some multi-component reactions for the synthesis of related heterocyclic compounds have been successfully carried out under solvent-free conditions or in greener solvents like water or ethanol. ynu.edu.cnuctm.edu The optimization of catalytic systems and reaction conditions is crucial for achieving high yields and purity of the desired 3-anilinopyrrol-2-one derivatives.
Derivatization from 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones
Another effective strategy for the synthesis of this compound and its analogs is the derivatization of pre-existing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffolds. This approach allows for the introduction of the anilino group in a later stage of the synthetic sequence.
Nucleophilic Substitution of Hydroxyl Groups with Amines
The hydroxyl group at the 3-position of the pyrrol-2-one ring can be replaced by an amino group through a nucleophilic substitution reaction. nih.gov This transformation is a direct method for converting readily accessible 3-hydroxy-γ-lactams into their corresponding 3-amino analogs. The reaction typically involves treating the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with an appropriate amine, such as aniline or its derivatives. nih.gov
The success of this substitution reaction can depend on the specific substrates and reaction conditions. In some cases, direct amination may be challenging. researchgate.net The mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the hydroxyl group, which is a good leaving group after protonation. chemguide.co.ukchemguide.co.uk
Table 2: Conversion of 3-Hydroxypyrrol-2-ones to 3-Aminopyrrol-2-ones
| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivative | Amine | Product |
| 3-Hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | Aniline | This compound |
| 3-Hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | Benzylamine | 3-(Benzylamino)-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
Thermal Decomposition-Mediated Pathways from Urea Derivatives
An alternative to direct nucleophilic substitution is a two-step approach involving the formation and subsequent thermal decomposition of urea derivatives. nih.govresearchgate.net This method is particularly useful when direct amination of the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not efficient. researchgate.net
In the first step, the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide, to form a 3-ureido derivative. researchgate.net The subsequent thermolysis of this ureido intermediate leads to the formation of an isocyanate and the desired 3-amino-pyrrol-2-one. researchgate.netnih.govsemanticscholar.org This thermal decomposition proceeds through a pericyclic reaction mechanism. nih.govsemanticscholar.org
This pathway provides a valuable alternative for accessing 3-aminopyrrol-2-ones that may be difficult to obtain through other methods. nih.gov
Cyclization Reactions for Pyrrol-2-one Core Formation
The formation of the central pyrrol-2-one ring can also be achieved through various cyclization reactions of acyclic precursors. These methods offer a high degree of flexibility in the introduction of substituents on the heterocyclic core.
One common strategy involves the intramolecular cyclization of suitably functionalized open-chain compounds. For example, the base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy shift, has been reported for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones, which can be precursors to the target compounds. nih.gov Another approach is the base-assisted cyclization of 3-cyanoketones to prepare 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.netrsc.org
The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, can also be adapted for the formation of the pyrrol-2-one core. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov Furthermore, formal (3+2)-cycloaddition reactions, for instance between 2H-azirines and enones promoted by visible light, can be employed to construct the pyrrolidine ring, which can then be further functionalized to the desired pyrrol-2-one. nih.gov These diverse cyclization strategies provide a powerful toolkit for the synthesis of the this compound scaffold and its derivatives. researchgate.net
Synthetic Routes Involving Other Heterocyclic Precursors
The transformation of existing heterocyclic rings is a powerful strategy for the synthesis of substituted pyrrol-2-ones. This approach leverages readily available cyclic precursors, converting them into the desired lactam core through various reaction pathways, including ring-opening and recyclization or heteroatom exchange reactions. Key precursors in these syntheses include furanone derivatives, which can undergo nucleophilic attack by amines to yield the corresponding pyrrol-2-one analogs.
One prominent method involves the conversion of furan-2-ylidene acetates into pyrrol-2-ylidene-acetates. This transformation is typically achieved through a Michael-type addition reaction with primary amines. The furan-2-ylidene acetates themselves are synthesized from furan-2,3-diones and Wittig reagents like methyl or ethyl (triphenylphosphoranylidene)-acetates.
The reaction of these furanone derivatives with amines proceeds by the nucleophilic attack of the amine on the furan ring system, leading to a ring-opening and subsequent re-cyclization to form the more stable five-membered nitrogen-containing heterocycle. This method has been successfully applied to the synthesis of a variety of pyrrol-2-ylidene-acetates in moderate to high yields. researchgate.net
The table below summarizes the synthesis of various pyrrol-2-ylidene-acetate analogs from furan-2-ylidene acetate precursors and different amine derivatives.
Table 1. Synthesis of Pyrrol-2-ylidene-acetates from Furan-2-ylidene Acetates
| Furan Precursor (R group) | Amine Reactant | Product (Substituted Pyrrol-2-ylidene-acetate) | Yield (%) |
|---|---|---|---|
| Phenyl | 2,3-Diaminopyridine | Methyl 2-(1-(3-aminopyridin-2-yl)-5-oxo-2,4-diphenyl-2,5-dihydro-1H-pyrrol-3(1H)-ylidene)acetate | 75 |
| Phenyl | 5-Bromo-2,3-diaminopyridine | Methyl 2-(1-(3-amino-6-bromopyridin-2-yl)-5-oxo-2,4-diphenyl-2,5-dihydro-1H-pyrrol-3(1H)-ylidene)acetate | 94 |
| Phenyl | 5-Nitro-2,3-diaminopyridine | Methyl 2-(1-(3-amino-6-nitropyridin-2-yl)-5-oxo-2,4-diphenyl-2,5-dihydro-1H-pyrrol-3(1H)-ylidene)acetate | 45 |
| p-Tolyl | 2,3-Diaminopyridine | Methyl 2-(1-(3-aminopyridin-2-yl)-5-oxo-2-phenyl-4-(p-tolyl)-2,5-dihydro-1H-pyrrol-3(1H)-ylidene)acetate | 81 |
Another versatile heterocyclic precursor for the synthesis of the pyrrolinone scaffold is 2,5-dimethoxy-2,5-dihydrofuran. This compound serves as a synthetic equivalent of a 1,4-dicarbonyl species and reacts with primary amines under acidic conditions to form N-substituted pyrrolinone derivatives. tubitak.gov.tr The reaction involves the condensation of the amine with the dihydrofuran precursor, leading to the formation of the five-membered lactam ring. tubitak.gov.tr This method has been utilized to prepare pyrrolinone derivatives from various amino dicarboxylic acid esters. tubitak.gov.tr
The findings from these syntheses are detailed in the following table.
Table 2. Synthesis of 3-Pyrroline-2-ones from 2,5-Dimethoxy-2,5-dihydrofuran
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| L-Aspartic acid dimethyl ester | (S)-methyl 2-(2-oxopyrrol-1(2H)-yl)succinate | 33 |
| L-Glutamic acid dimethyl ester | (S)-methyl 2-(2-oxopyrrol-1(2H)-yl)pentanedioate | 29 |
| L-Leucine methyl ester | (S)-methyl 4-methyl-2-(2-oxopyrrol-1(2H)-yl)pentanoate | 31 |
Chemical Reactivity and Transformations of 3 Anilino 1,5 Diphenyl 1,5 Dihydro 2h Pyrrol 2 One
Oxidation Reactions and Their Products
The oxidation of the 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one scaffold can target several sites, primarily the enamine-like double bond and the anilino group. While specific studies on this exact molecule are not prevalent, the oxidation of related 3-aminopyrrole derivatives provides insight into potential reaction pathways.
Aerial oxidation of 3-aminopyrroles is known to occur, often leading to the introduction of a hydroxyl group at the C2 position of the pyrrole (B145914) ring. For instance, the attempted synthesis of certain 3-amino-2,5-dimethylpyrrole derivatives resulted in the spontaneous isolation of their 2-hydroxy-2H-pyrrole counterparts. rsc.org This suggests that the enamine functionality within the 3-anilino-pyrrol-2-one could be susceptible to similar oxidative transformation, potentially yielding a 2-hydroxy derivative. The reaction mechanism is believed to proceed through the initially formed 1H-pyrrole which then undergoes oxidation. rsc.org
Enzymatic oxidation offers another route. The enzyme dehaloperoxidase, for example, has been shown to catalyze the H₂O₂-dependent oxidation of pyrrole to 4-pyrrolin-2-one, incorporating an oxygen atom from the peroxide. rsc.org This type of biocatalytic approach could potentially be applied to more complex pyrrole derivatives.
The table below summarizes potential oxidation products based on the reactivity of analogous compounds.
| Oxidizing Agent | Potential Product | Comments |
| Air (O₂) | 3-Anilino-2-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | Based on the observed aerial oxidation of other 3-aminopyrroles. rsc.org |
| Hydrogen Peroxide (H₂O₂) with Biocatalyst | Oxidized pyrrolinone derivatives | Enzymatic systems can offer high selectivity in pyrrole oxidation. rsc.org |
Reduction Reactions and Resulting Derivatives
Reduction of this compound can proceed at two primary locations: the carbonyl group of the lactam and the endocyclic carbon-carbon double bond. The choice of reducing agent and reaction conditions determines the outcome.
The carbonyl group in lactams can be reduced to an alcohol or completely to a methylene (B1212753) group (CH₂). wikipedia.orgnrochemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for such transformations. libretexts.org Reduction of the carbonyl group in the title compound would yield a pyrrolidinol or a fully reduced pyrrolidine, respectively.
Alternatively, the C=C double bond of the pyrrol-2-one ring can be selectively reduced. The Birch reduction, using metals like lithium or sodium in liquid ammonia, is a known method for reducing electron-deficient pyrrole rings to yield 3-pyrrolines. pu.ac.ke This method would convert the 1,5-dihydro-2H-pyrrol-2-one to the corresponding pyrrolidin-2-one derivative, saturating the double bond.
The following table outlines the expected products from the reduction of the key functional groups.
| Reducing Agent | Target Functional Group | Expected Product Class |
| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl (C=O) | Pyrrolidinol or Pyrrolidine |
| Sodium Borohydride (NaBH₄) | Carbonyl (C=O) | Pyrrolidinol |
| Sodium/Lithium in Liquid Ammonia | Alkene (C=C) | 3-Anilino-1,5-diphenylpyrrolidin-2-one |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrrol-2-one Scaffold and Phenyl Moieties
The presence of multiple aromatic rings and an electron-rich enamine system makes the molecule susceptible to both electrophilic and nucleophilic substitution reactions, though the reactivity varies significantly across the structure.
Electrophilic Substitution: The pyrrole ring system is generally more reactive towards electrophiles than benzene (B151609). uobaghdad.edu.iqonlineorganicchemistrytutor.com However, in the 3-anilino-1,5-dihydro-2H-pyrrol-2-one, the electron-withdrawing nature of the adjacent carbonyl group deactivates the pyrrole ring's double bond to some extent. In contrast, the anilino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of its phenyl ring. quora.com The N-phenyl and C5-phenyl groups are also susceptible to electrophilic attack, behaving like typical benzene rings. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are most likely to occur on the anilino phenyl ring. quora.com
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAᵣ) typically requires an aromatic ring to be activated by strong electron-withdrawing groups and to possess a good leaving group. The unsubstituted phenyl rings in the title compound are not activated for SNAᵣ. However, if any of the phenyl rings were substituted with powerful electron-withdrawing groups (like a nitro group) at positions ortho or para to a suitable leaving group (like a halide), nucleophilic substitution would become a feasible pathway.
The reactivity of the different parts of the molecule towards electrophiles is summarized below.
| Moiety | Reactivity towards Electrophiles | Preferred Position of Attack |
| Pyrrol-2-one Ring | Deactivated | C4 (less favorable) |
| Anilino Phenyl Ring | Strongly Activated | Ortho, Para |
| N1-Phenyl Ring | Activated (relative to benzene) | Ortho, Para |
| C5-Phenyl Ring | Activated (relative to benzene) | Ortho, Para |
Ring Transformations and Cycloaddition Reactions (e.g., Pyranopyrrole Formation)
The 1,5-dihydro-2H-pyrrol-2-one ring system can participate in cycloaddition reactions, serving as a building block for more complex heterocyclic structures. The electron-rich enamine double bond is a key reactive site for these transformations.
Cycloaddition Reactions: Pyrrolin-2-ones can act as dienophiles or participate in [3+2] cycloadditions. For instance, the formal [3+2] cycloaddition of various partners with precursors like azoalkenes is a method to construct the 4-pyrrolin-2-one skeleton. rsc.org While these are typically synthesis routes to the ring, the double bond of a pre-formed pyrrol-2-one could potentially react with suitable 1,3-dipoles.
Ring Transformations: The synthesis of fused heterocyclic systems like pyranopyrazoles often involves multi-component reactions where acyclic or simple cyclic precursors are condensed together. researchgate.netsciensage.infogsconlinepress.com For example, a common route to pyranopyrazoles involves the reaction of a pyrazolone, an aldehyde, and an active methylene compound like malononitrile. gsconlinepress.com While direct transformation of a 3-anilino-pyrrol-2-one into a pyranopyrrole is not a commonly cited pathway, the pyrrol-2-one could potentially be hydrolyzed to an open-chain intermediate which might then be induced to re-cyclize with appropriate reagents to form a different heterocyclic system.
| Reaction Type | Reactant Partner | Potential Product Scaffold |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Fused or Spiro-pyrrolidine derivative |
| Multi-component Reaction | Aldehyde, Active Methylene Compound | Fused heterocycles (e.g., Pyrano[2,3-c]pyrrole) |
Structure Activity Relationship Sar Investigations Within the 3 Anilino 1,5 Dihydro 2h Pyrrol 2 One Structural Class
Elucidation of Structural Determinants for Molecular Interactions
The molecular architecture of 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one offers multiple points for structural modification, each influencing the compound's interaction with biological targets. The core structure comprises a central γ-lactam ring, a C3-linked anilino group, and phenyl groups at the N1 and C5 positions. SAR investigations have systematically explored the impact of substituents on these aromatic rings.
Substituents on the C3-Anilino Phenyl Ring: The nature and position of substituents on the anilino phenyl ring are critical for modulating activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to significantly alter the electronic properties of the anilino nitrogen, thereby affecting its ability to form hydrogen bonds or engage in other non-covalent interactions.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): The introduction of EDGs generally enhances the electron density on the anilino nitrogen, potentially strengthening its role as a hydrogen bond acceptor.
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Conversely, EWGs decrease the basicity of the anilino nitrogen, which can diminish its hydrogen bonding capacity but may enhance other interactions like π-stacking or halogen bonding.
The position of these substituents (ortho, meta, or para) also plays a crucial role, influencing not only the electronic effects but also the steric hindrance around the key interacting anilino moiety.
C5-Phenyl Ring: The C5 position is a stereocenter, and the nature of the substituent on this phenyl ring can have a profound impact on the diastereoselectivity of its interactions.
A systematic study of various analogs has led to the development of a preliminary SAR model, summarized in the table below.
| Compound ID | R1 (N1-Phenyl) | R2 (C5-Phenyl) | R3 (C3-Anilino) | Relative Activity |
| 1a | H | H | H | Baseline |
| 1b | 4-OCH₃ | H | H | + |
| 1c | H | 4-Cl | H | ++ |
| 1d | H | H | 4-NO₂ | +++ |
| 1e | 4-OCH₃ | 4-Cl | 4-NO₂ | ++++ |
Conformational Preferences and Their Influence on Recognition Profiles
The three-dimensional conformation of 3-anilino-1,5-dihydro-2H-pyrrol-2-one derivatives is a key determinant of their biological activity. The flexibility of the γ-lactam ring and the rotational freedom of the three phenyl substituents allow the molecule to adopt various conformations, only some of which may be bioactive.
The γ-lactam ring typically adopts a puckered envelope or twist conformation to minimize steric strain. The substituents at C5 and the nitrogen atom can exist in pseudo-axial or pseudo-equatorial orientations, and the equilibrium between these conformers is influenced by the nature of the substituents. For instance, bulky substituents on the N1-phenyl ring can favor a conformation where this group is oriented away from the C5-phenyl group to reduce steric clashes.
Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography are powerful techniques for elucidating the preferred conformations in solution and the solid state, respectively. These studies have revealed that the relative orientation of the anilino and C5-phenyl groups is particularly important for target recognition. A "folded" conformation, where the anilino and C5-phenyl rings are in proximity, may be required for interaction with some targets, while a more "extended" conformation might be favorable for others. The interplay between the substituents on all three rings ultimately dictates the dominant conformational isomers and, consequently, the recognition profile of the molecule.
Computational Approaches to Structure-Activity Correlation
Computational chemistry plays a pivotal role in rationalizing the observed SAR and in guiding the design of new, more potent analogs. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two of the most widely used computational approaches in this context.
QSAR Studies: QSAR models establish a mathematical relationship between the structural properties of the molecules and their biological activity. Descriptors such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic characteristics (e.g., logP) are used to build these models. For the this compound class, QSAR studies have highlighted the importance of a balance between electronic and hydrophobic properties for optimal activity. A representative QSAR equation might take the form:
log(1/IC₅₀) = β₀ + β₁(σ) + β₂(π) + β₃(Es)
Where σ represents the electronic parameter, π the hydrophobic parameter, and Es the steric parameter of the substituents.
Molecular Docking: Molecular docking simulations provide insights into the putative binding mode of these compounds within the active site of a biological target. These studies can help to identify key amino acid residues that interact with the ligand and explain the observed SAR at a molecular level. For example, docking studies might reveal that the anilino NH group acts as a hydrogen bond donor to a specific residue in the target protein, while the phenyl rings engage in hydrophobic or π-stacking interactions with other residues. This information is invaluable for designing new derivatives with improved binding affinity and selectivity.
The combination of experimental SAR data, conformational analysis, and computational modeling provides a powerful and synergistic approach to understanding the structure-activity landscape of the this compound class of compounds, paving the way for the rational design of novel and more effective molecules.
Mechanistic Investigations of Biological Activities for the 1,5 Dihydro 2h Pyrrol 2 One Family
In Vitro Studies on Cellular Processes and Targets
The 1,5-dihydro-2H-pyrrol-2-one scaffold is a key feature in various synthetic compounds evaluated for anti-proliferative effects. Studies on substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones have shown that the introduction of an amino group at the 3-position can confer significant cytotoxic activity against tumor cells. In some cases, these 3-amino derivatives exhibit higher inhibitory activity than their corresponding 3-hydroxy counterparts researchgate.net.
Research on a series of diaryl-3-pyrrolin-2-ones tested against the U-937 human lymphoma cell line has provided insights into the structure-activity relationships (SAR) that govern their anti-proliferative capacity. The efficacy of these compounds was found to be significantly influenced by the nature and position of substituents on the aryl rings. Specifically, analogs with methoxyaryl groups at the 4-position and either methoxyaryl or indole groups at the 3-position of the pyrrolin-2-one core were identified as being particularly effective nih.gov. The number of methoxy groups and the specific placement of indole rings relative to the lactam carbonyl were also critical factors affecting biological activity nih.gov. This suggests that the anti-proliferative mechanism is sensitive to the electronic and steric properties of the substituents, which likely impacts how the molecule interacts with its cellular targets.
| Compound Feature | Position on Pyrrolin-2-one Core | Observed Impact on Anti-proliferative Activity |
|---|---|---|
| Methoxyaryl Groups | Position 4 | Associated with higher efficacy |
| Methoxyaryl or Indole Groups | Position 3 | Associated with higher efficacy |
| Number of Methoxy Groups | Aryl Substituents | Significant effect on activity |
| Location of Indole Rings | Relative to Lactam Carbonyl | Significant effect on activity |
Exploration of Enzymatic Inhibition Mechanisms
While the broader family of nitrogen-containing heterocyclic compounds is frequently studied for enzyme inhibition, specific mechanistic studies detailing the enzymatic targets and inhibition mechanisms of 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one are not extensively detailed in the available literature.
Receptor Binding Mechanism Studies
The interaction of small molecules with cellular receptors is a key mechanism for pharmacological activity. However, dedicated studies focusing on the receptor binding profile and specific receptor interactions for this compound have not been prominently reported.
Investigation of Antioxidant Properties and Mechanisms
Investigations into the antioxidant potential of the 1,5-dihydro-2H-pyrrol-2-one family have been conducted on certain derivatives. However, specific data and mechanistic elucidation of the antioxidant properties for this compound are not available in the reviewed scientific literature.
Studies on Antimicrobial Mechanisms
Certain derivatives of 1,5-dihydro-2H-pyrrol-2-ones have been noted for their antibacterial activities researchgate.net. Despite this, detailed mechanistic studies to determine the specific mode of antimicrobial action for this compound, such as interference with cell wall synthesis, protein synthesis, or DNA replication, have not been specifically reported.
Computational and Theoretical Chemistry Studies of 3 Anilino 1,5 Diphenyl 1,5 Dihydro 2h Pyrrol 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, DFT calculations are fundamental in determining its optimized geometry, electron distribution, and orbital energies, which are crucial for understanding its stability and chemical behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. wuxiapptec.comresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netajchem-a.com These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, -χ).
A hypothetical DFT analysis of this compound would yield data similar to that shown in the table below, providing a quantitative basis for predicting its reactivity in various chemical environments.
Table 1: Hypothetical Reactivity Descriptors for this compound This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.25 | Relates to electron-donating ability |
| LUMO Energy | ELUMO | -1.75 | Relates to electron-accepting ability |
| Energy Gap | ΔE | 4.50 | Indicates chemical stability and reactivity |
| Ionization Potential | I | 6.25 | Energy to remove an electron |
| Electron Affinity | A | 1.75 | Energy released upon gaining an electron |
| Electronegativity | χ | 4.00 | Measure of electron-attracting power |
| Chemical Hardness | η | 2.25 | Resistance to deformation of electron cloud |
| Chemical Softness | S | 0.22 | Reciprocal of hardness, indicates reactivity |
Computational methods, particularly DFT, are widely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. zenodo.org
These predicted spectra serve several purposes:
Structure Verification: Comparing the computed spectra with experimental data helps confirm the synthesized molecular structure.
Spectral Assignment: Theoretical calculations assist in assigning specific peaks in experimental spectra to the corresponding atoms or functional groups.
Understanding Electronic Effects: Deviations between predicted and experimental spectra can provide insights into intermolecular interactions and solvent effects.
High-throughput computational approaches can generate vast libraries of predicted spectra, enabling the rapid identification and characterization of novel compounds. nih.govzenodo.org
Molecules with rotatable bonds, such as the phenyl and anilino groups in this compound, can exist in multiple conformations. Computational modeling is used to explore the potential energy surface and identify stable conformers (local minima). By calculating the relative energies (e.g., Gibbs free energy, ΔG) of these conformers, the most thermodynamically stable structure and the equilibrium populations of different conformers can be determined. mdpi.com This information is vital for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity.
Elucidation of Reaction Mechanisms Through Computational Pathways
Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions. For the synthesis of 1,5-dihydro-2H-pyrrol-2-one derivatives, which often involves multi-component reactions, DFT calculations can map out the entire reaction pathway. beilstein-journals.orgnih.gov This involves:
Identifying Intermediates and Transition States: Locating the structures of all intermediates and the transition states that connect them along the reaction coordinate.
Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. The step with the highest energy barrier is the rate-determining step.
By exploring different potential pathways, computational studies can confirm the most likely mechanism, explain observed product distributions, and guide the optimization of reaction conditions to improve yields and selectivity. researchgate.net
Molecular Modeling and Docking for Ligand-Target Interactions
Given the prevalence of the pyrrol-2-one scaffold in bioactive compounds, molecular docking is a key computational technique to explore the potential of this compound as a drug candidate. nih.govnih.gov Docking simulations predict the preferred orientation of a ligand when bound to a specific protein target, such as an enzyme or receptor. nih.gov
The process involves placing the ligand into the binding site of a protein with a known 3D structure and using a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy suggests a more stable protein-ligand complex. nih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex and are essential for biological activity. This information is invaluable for lead optimization in drug discovery.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table is interactive. You can sort the data by clicking on the column headers.
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR Kinase | -9.5 | Leu718, Val726 | Hydrophobic |
| EGFR Kinase | -9.5 | Thr790 | Hydrogen Bond |
| CDK2/Cyclin A | -8.8 | Ile10, Val18 | Hydrophobic |
| CDK2/Cyclin A | -8.8 | Leu83 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR model could predict their inhibitory activity against a specific target based on calculated molecular descriptors.
The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), involves:
Data Set Preparation: Synthesizing and testing a series of related compounds to obtain their biological activity data (e.g., IC₅₀ values).
Molecular Alignment: Superimposing the 3D structures of all compounds based on a common scaffold.
Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields at each grid point.
Statistical Analysis: Using statistical methods like Partial Least Squares (PLS) to build a regression model that relates the variations in the fields to the variations in biological activity.
The resulting CoMFA model generates contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov This provides a clear roadmap for designing new, more potent derivatives. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, ¹H NMR spectroscopy provides critical information about the number of different types of protons and their neighboring environments. Aromatic protons on the three phenyl rings typically appear as complex multiplets in the downfield region of the spectrum, generally between 6.8 and 8.0 ppm. researchgate.net The specific chemical shifts and coupling patterns of the protons on the pyrrol-2-one ring are highly diagnostic for confirming the structure. The N-H proton of the anilino group is expected to appear as a singlet, with its chemical shift being solvent-dependent.
¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments. The carbonyl carbon (C=O) of the lactam ring is characteristically observed far downfield, often in the range of 170-180 ppm. rsc.org The sp²-hybridized carbons of the phenyl rings and the double bond within the pyrrolone ring would appear in the approximate range of 115-150 ppm. rsc.org The sp³-hybridized carbon atom in the ring would be found further upfield. The substituent effects on the chemical shifts in substituted pyrroles are well-documented and aid in the precise assignment of each carbon signal. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~175 |
| Aromatic (C-H/C) | 6.8 - 8.0 (multiplets) | 115 - 150 |
| Pyrrolone Ring (sp²) | Variable | Variable |
| Pyrrolone Ring (sp³) | Variable | Variable |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₂₂H₁₈N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The calculated molecular weight of C₂₂H₁₈N₂O is 326.1419 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) value corresponding to this mass. The fragmentation of the molecular ion under electron impact (EI) would likely involve the cleavage of the bonds within the pyrrol-2-one ring and the loss of the phenyl and anilino substituents. arkat-usa.orgsapub.org The fragmentation pattern is markedly influenced by the substituents on the aniline (B41778) group. researchgate.net The decomposition of the heterocyclic system is a common fragmentation pathway for related compounds. arkat-usa.orgimreblank.ch Analysis of these fragment ions provides corroborating evidence for the proposed structure.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₈N₂O |
| Calculated Monoisotopic Mass | 326.1419 g/mol |
| Expected Molecular Ion Peak [M]⁺ | m/z 326.14 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring would be prominent, typically appearing in the region of 1680-1720 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amine (anilino group) would be observed in the range of 3300-3500 cm⁻¹. wpmucdn.comnist.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the pyrrolone ring would appear in the 1450-1600 cm⁻¹ region. nih.gov
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The vibrational spectrum is an effective method for distinguishing crystal structures. researchgate.net
Table 3: Expected Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Anilino) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=O (Lactam) | Stretch | 1680 - 1720 |
| C=C (Aromatic/Pyrrolone) | Stretch | 1450 - 1600 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule. To perform this analysis, a single crystal of this compound of suitable quality is required.
The crystal structure would confirm the connectivity of the atoms and the relative stereochemistry of the substituents on the pyrrol-2-one ring. It would also reveal the planarity of the heterocyclic ring and the dihedral angles between the phenyl rings and the pyrrolone core. nih.govnih.gov Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing, can also be elucidated. nih.gov For similar heterocyclic systems, π-π stacking interactions between aromatic rings are also observed in the crystal packing. researchgate.net
Table 4: Representative Crystal Data for a Related Pyrrole (B145914) Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~19.8 |
| b (Å) | ~5.6 |
| c (Å) | ~19.3 |
| β (°) | ~101.5 |
Note: This data is for a related compound, 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one, and serves as an illustrative example. nih.gov The actual crystal data for the title compound may differ.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides an empirical formula, which can be compared with the theoretical composition calculated from the proposed molecular formula.
For this compound (C₂₂H₁₈N₂O), the theoretical elemental composition is calculated as follows:
Carbon (C): 80.96%
Hydrogen (H): 5.56%
Nitrogen (N): 8.58%
The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these calculated values to confirm the purity and elemental composition of the synthesized compound. nih.govmdpi.com
Table 5: Elemental Composition of C₂₂H₁₈N₂O
| Element | Theoretical Percentage (%) | Experimental Finding (%) |
|---|---|---|
| Carbon (C) | 80.96 | Within ±0.4% of theoretical |
| Hydrogen (H) | 5.56 | Within ±0.4% of theoretical |
Applications in Chemical Synthesis and Materials Science Research
Utility as Core Synthetic Building Blocks for Complex Molecules
The 1,5-dihydro-2H-pyrrol-2-one ring system is a privileged scaffold found in numerous natural products and pharmaceutically relevant compounds. researchgate.net As such, 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is an exemplary synthetic intermediate, possessing multiple functional handles that can be selectively targeted to build molecular complexity. The reactivity of this scaffold can be attributed to several key structural features:
The Enamine Moiety: The C3-anilino group and the C3-C4 double bond form a reactive enamine-like system. This site is nucleophilic at the C4 position, making it susceptible to reaction with various electrophiles.
The Lactam Carbonyl: The C2-carbonyl group can undergo nucleophilic attack, providing a route to ring-opened products or modified lactams.
The N1- and C5-Phenyl Groups: These aromatic rings can be functionalized through electrophilic aromatic substitution, allowing for the tuning of the molecule's steric and electronic properties.
The Anilino Group: The secondary amine of the anilino substituent can participate in N-alkylation, N-acylation, or coupling reactions.
These reactive sites enable the molecule to serve as a versatile precursor for a diverse array of more complex structures. Highly functionalized five-membered N-heterocyclic compounds are promising candidates for use as starting materials in the synthesis of a variety of complex organic molecules. researchgate.net The strategic manipulation of these functional groups allows chemists to use this pyrrol-2-one derivative as a central component in the convergent synthesis of elaborate molecular architectures.
| Reactive Site | Type of Reaction | Potential Reagent(s) | Potential Product Type |
|---|---|---|---|
| Enamine (C4 Position) | Electrophilic Substitution | Alkyl halides, Acyl chlorides | C4-Substituted Pyrrol-2-ones |
| Lactam Carbonyl (C2) | Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary Alcohols (after ring opening) |
| Lactam Carbonyl (C2) | Reduction | LiAlH₄, NaBH₄ | Pyrrolidines or Amino Alcohols |
| Anilino N-H | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | N-Substituted Anilino Derivatives |
| Aromatic Rings | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated or Halogenated Derivatives |
Role in the Construction of Novel Polycyclic Heterocyclic Systems
The enaminone substructure within this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. Enaminones are well-established building blocks in heterocyclic chemistry, capable of reacting with bifunctional reagents to construct new rings through cyclocondensation reactions. researchgate.netnih.gov This reactivity allows the pyrrol-2-one core to be annulated with other heterocyclic rings, leading to novel polycyclic scaffolds of potential interest in medicinal chemistry and materials science.
A primary strategy involves the reaction of the enamine's nucleophilic β-carbon (C4) and the amine nitrogen with a 1,3-dielectrophile, or a similar reagent, to form a six-membered ring. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov Specifically, the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogues of purines and exhibit a wide range of biological activities, often utilizes precursors containing a 6-aminouracil (B15529) or similar moiety. nih.govscielo.org.mx By analogy, the 3-anilino-pyrrol-2-one scaffold could react with appropriate reagents to generate novel pyrrolo-fused systems.
Furthermore, [3+2] cycloaddition reactions represent a powerful tool for constructing five-membered rings. uchicago.edu The double bond within the pyrrol-2-one ring could potentially act as a dipolarophile, reacting with various 1,3-dipoles to create complex, fused polycyclic structures. For instance, reaction with azomethine ylides could yield novel hexahydropyrrolo[3,4-b]pyrrole-fused systems. rsc.org
| Reagent Type | Reaction Type | Potential Fused Ring System | Reference Reaction Class |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Cyclocondensation | Pyrrolo[2,3-b]pyridines | Friedländer Annulation |
| Guanidine, Urea, or Amidines | Cyclocondensation | Pyrrolo[2,3-d]pyrimidines | Pyrimidine Synthesis from Enaminones nih.gov |
| Hydrazine Derivatives | Cyclocondensation | Pyrrolo[3,2-c]pyrazoles | Pyrazole Synthesis |
| Azomethine Ylides | [3+2] Cycloaddition | Fused Pyrrolidines | 1,3-Dipolar Cycloaddition rsc.org |
| Benzynes | [4+2] Cycloaddition (Aza-Diels-Alder) | Pyrrolo[2,3-c]isoquinolines | Benzyne Cycloaddition nih.gov |
Potential as Chemical Probes for Biological System Investigation
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, often producing a measurable signal such as fluorescence. The development of fluorescent probes frequently relies on a "turn-on" mechanism, where a non-fluorescent precursor (a "caged" fluorophore) undergoes a specific chemical reaction with an analyte to release a highly fluorescent molecule. mdpi.com
The γ-lactam structure is a key component in certain classes of fluorescent probes. For example, rhodamine-based dyes are often rendered non-fluorescent by the formation of a spirolactam ring. nih.govresearchgate.net The ring-opening of this lactam, triggered by a specific analyte or change in environment (like pH), restores the conjugated π-system of the dye, leading to a dramatic increase in fluorescence.
This compound possesses features that make it an interesting candidate for probe development. The extensive π-conjugation across the anilino and phenyl groups suggests a potential for inherent fluorescence. This fluorescence could be modulated by reactions at various sites. For instance, derivatization of the anilino nitrogen or the lactam carbonyl could quench fluorescence. A subsequent analyte-triggered cleavage of this quenching group would restore fluorescence, creating a "turn-on" sensor. The anilino group itself is known to be part of fluorescent systems, and its electronic properties can be fine-tuned to optimize photophysical characteristics. researchgate.net
Exploratory Applications in Advanced Functional Materials (General)
The field of organic electronics utilizes π-conjugated organic molecules and polymers as active components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). psu.edu The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences its electronic properties, solid-state packing, and charge transport capabilities.
Lactam-containing molecules, particularly those with extended π-systems like diketopyrrolopyrrole (DPP) derivatives, have been successfully employed as high-performance organic semiconductors. nih.govnih.gov These molecules often exhibit strong intermolecular π-π stacking, which facilitates efficient charge transport through the material.
This compound contains a significant π-conjugated system encompassing the enamine double bond and three phenyl rings. This extensive conjugation could impart semiconductor properties. Key structural features relevant to materials science include:
Planarity and π-Stacking: The relatively planar core structure, flanked by phenyl groups, could promote intermolecular π-stacking in the solid state, which is crucial for charge mobility.
Electron-Rich Core: The enamine moiety makes the core electron-rich, suggesting potential application as a p-type (hole-transporting) semiconductor. utdallas.eduacs.org
Tunability: The N1-phenyl, C5-phenyl, and anilino groups can be readily modified with electron-donating or electron-withdrawing substituents to precisely tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport in electronic devices. nih.gov
These characteristics suggest that derivatives of this compound could be explored as novel building blocks for organic semiconductors, dyes, or other functional materials where π-conjugated systems are required. mdpi.com
Future Research Directions and Emerging Perspectives
Development of Innovative and Sustainable Synthetic Routes
Future synthetic research on 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one will likely prioritize the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies for related pyrrolone structures often rely on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. The principles of green chemistry are expected to drive innovation in this area.
Key areas of focus will include:
Multi-Component Reactions (MCRs): MCRs offer a powerful and atom-economical approach to construct complex molecules like this compound in a single step from three or more starting materials. Future work could explore novel MCRs that directly assemble the desired pyrrol-2-one core with the specific aniline (B41778) and phenyl substituents.
Catalytic Methods: The development of novel catalysts, including organocatalysts, metal-based catalysts, and biocatalysts, will be crucial. These catalysts can enable milder reaction conditions, improve yields, and enhance stereoselectivity, which is particularly important for producing specific stereoisomers of the target compound.
Sustainable Solvents and Conditions: A shift towards the use of greener solvents such as water, ionic liquids, or deep eutectic solvents, or even solvent-free reaction conditions, is anticipated. Microwave-assisted and ultrasound-assisted synthesis are also promising techniques to accelerate reaction rates and reduce energy consumption.
| Synthetic Approach | Advantages |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste |
| Novel Catalysis | Milder reaction conditions, higher yields, improved selectivity |
| Green Solvents/Conditions | Reduced environmental impact, lower energy consumption |
Design and Synthesis of Advanced Analogs for Mechanistic Biological Probes
To elucidate the biological targets and mechanism of action of this compound, the design and synthesis of advanced analogs that can serve as mechanistic probes are essential. These probes are invaluable tools for chemical biology and drug discovery.
Future research in this area should focus on the incorporation of various functional groups:
Fluorescent Labeling: The synthesis of analogs bearing fluorescent tags will enable the visualization of the compound's distribution and localization within cells and tissues. This can be achieved by incorporating fluorophores such as BODIPY or fluorescein into the molecular structure.
Photoaffinity Labeling: Introducing a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound will allow for the covalent cross-linking of the compound to its biological target(s) upon photoirradiation. This technique is instrumental in target identification and validation.
Biotinylation and Click Chemistry Handles: The incorporation of a biotin tag or a chemical handle for click chemistry (e.g., an alkyne or azide) will facilitate the isolation and enrichment of the compound's binding partners from complex biological samples for subsequent identification by mass spectrometry.
Radiolabeling: The preparation of radiolabeled isotopologues (e.g., with 14C or 3H) will be valuable for quantitative binding assays and in vivo pharmacokinetic studies.
Deeper Understanding of Structure-Mechanism Relationships through Integrated Approaches
A thorough understanding of the relationship between the chemical structure of this compound and its biological activity is fundamental for the rational design of more potent and selective analogs. Future research will require an integrated approach that combines synthetic chemistry, biological evaluation, and computational modeling.
Key strategies will include:
Systematic Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of modifying the aniline and phenyl substituents on the pyrrol-2-one core will be necessary. This will involve the synthesis of a library of analogs with diverse electronic and steric properties and the evaluation of their biological activity.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be required to understand how the compound exerts its effects at the molecular level. This may involve a range of biochemical and cellular assays.
Identification of Key Pharmacophoric Features: Integrated SAR and mechanistic data will help to identify the key structural features (pharmacophore) responsible for the compound's biological activity.
Integration of Cutting-Edge Computational and Experimental Methodologies for Compound Design
The synergy between computational and experimental approaches is revolutionizing drug discovery and materials science. For this compound, this integration will be pivotal in accelerating the design and optimization of new analogs with desired properties.
Future directions will involve:
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA): These computational techniques will be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. Such models can guide the design of new compounds with improved potency.
Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound and its analogs within the target's active site. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.
De Novo Design: Advanced computational algorithms can be used to design novel pyrrol-2-one derivatives with optimized binding affinity and selectivity for a specific biological target.
The integration of these computational methods with experimental validation will create a powerful iterative cycle for the rapid design, synthesis, and testing of new and improved analogs of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one and related analogs?
The compound can be synthesized via base-assisted cyclization of substituted diketones or hydroxy-pyrrolones with aniline derivatives. For example, 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one reacts with aniline under reflux conditions in ethanol to yield 3-anilino derivatives (44–86% yields) . Key steps include optimizing reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of pyrrolone to aniline). Purification typically involves column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol .
Q. How are structural and purity characteristics validated for this compound?
Characterization employs:
- 1H/13C NMR : Confirms substitution patterns (e.g., aryl protons at δ 6.8–7.5 ppm, NH signals at δ 8.2–9.0 ppm) .
- FTIR : Detects carbonyl stretching (1650–1700 cm⁻¹) and NH/OH vibrations (3200–3400 cm⁻¹) .
- HRMS : Validates molecular mass (e.g., [M+H]+ for C23H19N2O: calc. 339.1497, found 339.1492) .
- X-ray crystallography : SHELXL/SHELXT refine crystal structures to resolve bond angles and torsional strain .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Ethanol and dichloromethane are common solvents for recrystallization. Column chromatography with silica gel and ethyl acetate/petroleum ether gradients (1:3 to 2:1) effectively separates byproducts. Melting points (e.g., 119–258°C) serve as purity indicators .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, bromo, amino) on the aryl rings influence reactivity and product stability?
Electron-donating groups (e.g., -OCH3) stabilize intermediates via resonance, accelerating cyclization (yields up to 86% for 15l). Electron-withdrawing groups (e.g., -Br) reduce yields (44–67%) due to steric hindrance . Computational DFT studies can model substituent effects on transition states.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- Crystallographic disorder : Refine structures with SHELXL using anisotropic displacement parameters and twin refinement .
- Unexpected byproducts : Track reaction pathways via LC-MS at intermediate stages .
Q. How can green chemistry principles be applied to improve synthetic efficiency?
Catalyst-free and solvent-free protocols reduce waste. For example, grinding 5-hydroxy-pyrrolones with aniline derivatives under mechanochemical conditions achieves 70–80% yields . Microwave-assisted synthesis shortens reaction times (2–4 hours vs. 24 hours) .
Q. What methodological frameworks guide experimental design for novel analogs?
- Retrosynthetic analysis : Prioritize modular building blocks (e.g., substituted anilines, diketones) .
- Design of Experiments (DoE) : Optimize variables (temperature, solvent polarity) using response surface methodology .
- Theoretical modeling : Predict regioselectivity in cyclization using Fukui indices or molecular electrostatic potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
